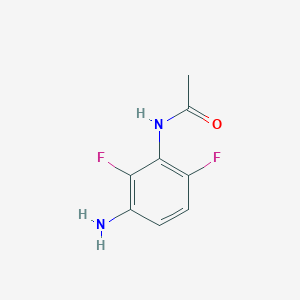

N-(3-Amino-2,6-difluorophenyl)acetamide

Description

Contextualization within Amide and Fluorinated Aromatic Chemistry

N-(3-Amino-2,6-difluorophenyl)acetamide belongs to two significant classes of organic compounds: amides and fluorinated aromatics. The amide functional group (-NH-C=O) is a cornerstone of biochemistry, forming the peptide bonds that link amino acids into proteins. In medicinal chemistry, the amide bond is prevalent in numerous drug molecules due to its stability and ability to form hydrogen bonds.

The presence of fluorine atoms on the aromatic ring places the compound in the category of organofluorine compounds, a class that has seen a surge in interest over the past few decades. The introduction of fluorine into organic molecules can dramatically alter their physical, chemical, and biological properties. tandfonline.comacs.org Key effects of fluorination in drug development include:

Enhanced Metabolic Stability: The carbon-fluorine (C-F) bond is significantly stronger than a carbon-hydrogen (C-H) bond, making it more resistant to metabolic oxidation and thereby increasing the half-life of a drug. tandfonline.comacs.org

Increased Lipophilicity: Fluorine can increase a molecule's ability to pass through cell membranes, which can improve its absorption and distribution in the body. tandfonline.comnih.gov

Modulation of Acidity/Basicity: The high electronegativity of fluorine can lower the pKa of nearby acidic or basic functional groups, which can influence a drug's solubility and interaction with its biological target. nih.govresearchgate.net

Altered Binding Affinity: Fluorine atoms can engage in favorable interactions with protein targets, potentially increasing the potency of a drug candidate. tandfonline.comresearchgate.net

The combination of the stable, hydrogen-bonding amide group and the property-modulating fluorine atoms makes this compound a compound with a rich and versatile chemical profile.

Significance of the Chemical Compound in Contemporary Synthetic and Medicinal Chemistry Research

The primary significance of this compound lies in its role as a versatile building block for the synthesis of more complex molecules. Its trifunctional nature (amino, acetamide (B32628), and the difluorophenyl ring) provides multiple reaction sites for chemical modification.

In medicinal chemistry, this compound serves as a key intermediate or precursor for the development of novel pharmaceutical agents. Research has indicated its utility in creating compounds with potential therapeutic applications, including as anticancer and anti-inflammatory drugs. smolecule.com Derivatives of this compound are studied for their interactions with biological targets like enzymes and receptors. Preliminary studies on cell lines have demonstrated the potential of related structures to inhibit cell proliferation, highlighting its value in oncology research. smolecule.com The N-(4-(3-aminophenyl)thiazol-2-yl)acetamide family, a structurally related class of compounds, has shown high potency against both sensitive and resistant cancer cell lines. nih.gov

Beyond pharmaceuticals, it is also utilized in the synthesis of dyes and pigments and in the development of new materials where its specific chemical properties are advantageous. smolecule.com

Overview of Structural Features and Their Theoretical Implications for Reactivity and Interaction

The chemical behavior of this compound is dictated by the interplay of its functional groups. The molecule's properties, including its reactivity and potential for intermolecular interactions, can be rationalized by analyzing its structure.

| Property | Value | Reference |

| CAS Number | 946826-47-7 | smolecule.comcymitquimica.comchemicalbook.com |

| Molecular Formula | C₈H₈F₂N₂O | smolecule.comchemicalbook.com |

| Molecular Weight | 186.16 g/mol | smolecule.comchemicalbook.com |

| Appearance | Solid | cymitquimica.com |

The key structural features and their implications are:

2,6-Difluoro Substitution: The two fluorine atoms are positioned ortho to the acetamide group. Their strong electron-withdrawing nature via the inductive effect decreases the electron density of the aromatic ring, making it less susceptible to electrophilic aromatic substitution and more susceptible to nucleophilic aromatic substitution. These fluorine atoms can also sterically hinder reactions at the adjacent acetamide nitrogen.

3-Amino Group: The primary amino group (-NH₂) is located meta to the acetamide group. It is an activating, electron-donating group, which can direct electrophilic substitution to the positions ortho and para to it (positions 4 and 6, though position 6 is already occupied by fluorine). The amino group is a key site for further functionalization, such as acylation, to build more complex amide structures. smolecule.com

Acetamide Group: The acetamide group (-NHCOCH₃) is a moderately deactivating group. Its nitrogen atom's lone pair is delocalized into the adjacent carbonyl group, making it less basic than the primary amino group. The amide group is crucial for forming intermolecular hydrogen bonds, which influences the compound's physical properties and its potential binding to biological macromolecules.

Intramolecular Interactions: The relative positioning of the functional groups allows for potential intramolecular hydrogen bonding between the amino group and the fluorine atoms or the acetamide group, which can influence the molecule's preferred conformation and reactivity.

The unique arrangement of electron-donating (amino) and electron-withdrawing (difluoro, acetamide) groups on the aromatic ring creates a complex electronic environment that governs its reactivity and makes this compound a valuable and specific building block in synthetic chemistry.

Structure

3D Structure

Properties

IUPAC Name |

N-(3-amino-2,6-difluorophenyl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8F2N2O/c1-4(13)12-8-5(9)2-3-6(11)7(8)10/h2-3H,11H2,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVNQJJLMTSCQSO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=C(C=CC(=C1F)N)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8F2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60668928 | |

| Record name | N-(3-Amino-2,6-difluorophenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60668928 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

946826-47-7 | |

| Record name | N-(3-Amino-2,6-difluorophenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60668928 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies for N 3 Amino 2,6 Difluorophenyl Acetamide and Its Analogues

Established Synthetic Pathways for the Chemical Compound

The synthesis of N-(3-Amino-2,6-difluorophenyl)acetamide is rooted in fundamental organic chemistry transformations. Established routes typically involve a multi-step process beginning with commercially available precursors, focusing on the sequential introduction of the required functional groups onto the difluorobenzene ring.

Precursor-Based Synthesis from Difluoroacetophenone Derivatives

While direct synthesis from a difluoroacetophenone precursor is less commonly documented for this specific molecule, a plausible pathway can be constructed based on known transformations of acetophenone (B1666503) derivatives. A hypothetical route could begin with a suitably substituted difluoroacetophenone. For instance, a precursor like 2',6'-difluoro-3'-nitroacetophenone could undergo a series of reactions. The ketone functionality could be converted to an amino group through reactions such as reductive amination. However, a more common strategy involves starting with a simpler precursor like 2,6-difluoroaniline (B139000). A multi-step synthesis often begins with 2,6-difluoroaniline, which is first acetylated using acetic anhydride (B1165640) or acetyl chloride to form N-(2,6-difluorophenyl)acetamide. smolecule.com The subsequent introduction of the amino group at the 3-position is typically achieved through nitration, followed by a reduction of the nitro group to the desired amine. smolecule.com

Another related approach involves using 2,2,2-trifluoroacetophenone (B138007) as a starting material to generate 2-chloro-2,2-difluoroacetophenone. cas.cn This highlights the utility of acetophenones as versatile precursors in the synthesis of complex fluorinated molecules, suggesting that similar strategies could be adapted for the target compound. cas.cn

General Principles for Amide Bond Formation

The formation of the acetamide (B32628) group in this compound is a critical step, typically achieved by acylating the corresponding aniline (B41778) precursor, 3-amino-2,6-difluoroaniline. This transformation is an example of nucleophilic acyl substitution. The reaction usually involves treating the aniline with an acylating agent like acetic anhydride or acetyl chloride. To facilitate the reaction and neutralize the acidic byproduct (HCl or acetic acid), a base such as pyridine (B92270) or triethylamine (B128534) is commonly employed.

Amide bond formation is one of the most performed reactions in organic synthesis. rsc.org Beyond the use of acyl chlorides and anhydrides, a vast number of "coupling reagents" have been developed to facilitate the reaction between a carboxylic acid (acetic acid) and an amine (3-amino-2,6-difluoroaniline). These reagents work by activating the carboxylic acid, converting its hydroxyl group into a better leaving group. luxembourg-bio.com

Table 1: Common Reagents for Amide Bond Formation

| Reagent Class | Example(s) | Mechanism of Action | Byproducts |

|---|---|---|---|

| Carbodiimides | DCC (Dicyclohexylcarbodiimide), EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) | Forms an O-acylisourea intermediate that is reactive towards amines. | Dicyclohexylurea (DCU) or a water-soluble urea (B33335) derivative. |

| Phosphonium Salts | BOP, PyBOP | Forms an active ester with the carboxylic acid. | Hexamethylphosphoramide (HMPA) or its derivatives. |

| Uronium/Aminium Salts | HATU, HBTU | Forms an active ester, often with high efficiency and low rates of side reactions. | Tetramethylurea. |

The choice of method depends on factors like the scale of the reaction, the presence of other sensitive functional groups, and cost considerations. For industrial-scale synthesis, lower-cost reagents like thionyl chloride are often preferred over more expensive peptide coupling reagents. ucl.ac.uk

Exploration of Novel Synthetic Approaches and Route Optimization

Modern synthetic chemistry seeks to develop more efficient, selective, and environmentally friendly routes to target molecules. Research into novel approaches for synthesizing this compound and its analogues focuses on advanced catalytic systems and sustainable practices.

Investigation of Diverse Coupling and Functionalization Reactions

The construction of the aniline core of the molecule is a key area for innovation. Traditional methods often require harsh conditions for nitration and reduction. Modern cross-coupling reactions offer milder and more versatile alternatives for forming carbon-nitrogen bonds.

Buchwald-Hartwig Amination : This palladium-catalyzed cross-coupling reaction is a powerful tool for forming C-N bonds between aryl halides (or triflates) and amines. rsc.org A potential route could involve coupling a 1,3-dihalo-2,4-difluorobenzene derivative with an ammonia (B1221849) surrogate or a protected amine, followed by acetylation. This approach offers high functional group tolerance. rsc.org

Ullmann Condensation : A copper-catalyzed C-N coupling reaction, the Ullmann condensation is another established method for synthesizing aryl amines from aryl halides. rsc.org

Dehydrogenative Coupling : Recent advances have enabled the synthesis of anilines from more readily available feedstocks like cyclohexanones and amines through photoredox-cobalt dehydrogenative coupling. galchimia.com This strategy generates the aromatic ring in situ, providing a novel disconnection approach. galchimia.com

These modern catalytic methods provide alternative pathways that can potentially shorten the synthesis, improve yields, and avoid the use of harsh reagents associated with classical electrophilic aromatic substitution.

Stereoselective Synthesis Considerations for Related Amino Compounds

While this compound itself is not chiral, the principles of stereoselective synthesis are crucial for preparing chiral analogues, which are often of significant interest in medicinal chemistry. acs.org Chiral amines are key structural motifs in many pharmaceuticals. acs.orgnih.gov The development of catalytic asymmetric methods for their synthesis is a major focus of modern chemistry. acs.org

Key strategies for the enantioselective synthesis of chiral amines that could be applied to analogues include:

Asymmetric Hydrogenation : Transition metal-catalyzed asymmetric hydrogenation of prochiral imines or enamines is one of the most efficient methods for producing chiral amines. nih.gov This involves using a chiral catalyst, typically a complex of rhodium, ruthenium, or iridium with a chiral phosphine (B1218219) ligand, to control the stereochemical outcome of the hydrogenation. acs.orgnih.gov

Reductive Amination : The asymmetric reductive amination of ketones can produce chiral amines directly. This can be achieved using chiral catalysts or chiral auxiliaries. thieme-connect.com

Biocatalysis : Enzymes such as transaminases are increasingly used for the synthesis of chiral amines. nih.gov They offer high enantioselectivity and operate under mild, environmentally friendly conditions. Protein engineering has expanded the substrate scope of these enzymes, making them applicable to a wider range of molecules. nih.gov

These methods provide the tools to synthesize specific stereoisomers of related compounds where a chiral center might be introduced, for example, on a side chain attached to the amino group.

Application of Green Chemistry Principles in Synthetic Design

The application of green chemistry principles aims to make the synthesis of chemicals more sustainable by reducing waste, avoiding hazardous substances, and improving energy efficiency. acs.org Amide bond formation has been identified as a key area for improvement, as traditional methods often generate significant waste from stoichiometric activating agents. ucl.ac.uk

Table 2: Green Chemistry Principles in Amide Synthesis

| Principle | Application in Synthesis of this compound |

|---|---|

| Catalysis | Using catalytic methods for direct amidation (e.g., with boric acid or reusable Brønsted acidic ionic liquids) instead of stoichiometric coupling reagents reduces waste. acs.org |

| Atom Economy | Direct amidation, where a carboxylic acid and an amine react to form an amide and water, has a higher atom economy than methods using coupling agents. |

| Safer Solvents | Replacing hazardous solvents like DMF and CH₂Cl₂ with greener alternatives is a key goal. ucl.ac.uk |

| Energy Efficiency | Developing reactions that proceed at lower temperatures, potentially through more efficient catalysis, reduces energy consumption. |

| Renewable Feedstocks | While not always feasible for complex aromatic compounds, this principle encourages exploring bio-based starting materials where possible. |

| Waste Prevention | Designing synthetic routes that minimize the formation of byproducts and avoid protecting group chemistry leads to less waste. |

Recent research has focused on the direct catalytic amidation of carboxylic acids and amines, which only produces water as a byproduct. acs.org Biocatalytic methods using enzymes also represent a highly sustainable approach to amide bond formation. rsc.org Adopting these principles can lead to more environmentally and economically favorable syntheses of this compound and its analogues.

Synthesis of Key Intermediates and Scaffold Derivatization

The synthesis of this compound and its analogues relies on the strategic construction of key intermediates, primarily the 2,6-difluoroaniline scaffold. Methodologies for preparing this core structure and its subsequent derivatization are critical for developing a diverse range of related compounds for chemical and pharmaceutical research.

Synthesis of the 2,6-Difluoroaniline Core

An alternative approach begins with 1,3,5-trichlorobenzene. researchgate.net This route involves a KF exchange to produce 1-chloro-3,5-difluorobenzene. This intermediate then undergoes nitration and dichlorination, followed by a reduction step that converts the nitro group to an amine, ultimately yielding an isomeric mixture containing the desired 2,6-difluoroaniline. researchgate.net

Formation of the Acetamide and Introduction of the 3-Amino Group

Once the 2,6-difluoroaniline scaffold is obtained, the synthesis of the target compound, this compound, proceeds through several key transformations. A common strategy involves the initial protection of the amino group of 2,6-difluoroaniline via acetylation. This is typically accomplished by reacting 2,6-difluoroaniline with acetic anhydride or acetyl chloride to form N-(2,6-difluorophenyl)acetamide. smolecule.com

Following acetylation, the introduction of the second amino group at the 3-position is generally achieved through a nitration-reduction sequence. smolecule.com The N-(2,6-difluorophenyl)acetamide intermediate is subjected to nitration, which selectively installs a nitro group onto the aromatic ring. Subsequent reduction of this nitro group, often using standard catalytic hydrogenation or metal-acid systems, yields the final product, this compound. smolecule.com

| Step | Starting Material | Key Reagents | Intermediate/Product | Description |

|---|---|---|---|---|

| 1 | 2,6-Difluoroaniline | Acetic Anhydride or Acetyl Chloride | N-(2,6-difluorophenyl)acetamide | Acetylation to protect the primary amine and form the acetamide group. smolecule.com |

| 2 | N-(2,6-difluorophenyl)acetamide | Nitrating Agent (e.g., HNO₃/H₂SO₄) | N-(3-Nitro-2,6-difluorophenyl)acetamide | Electrophilic aromatic nitration to introduce the nitro group. smolecule.com |

| 3 | N-(3-Nitro-2,6-difluorophenyl)acetamide | Reducing Agent (e.g., H₂, Pd/C) | This compound | Reduction of the nitro group to yield the final 3-amino product. smolecule.com |

Strategies for Scaffold Derivatization

The derivatization of the this compound scaffold allows for the exploration of structure-activity relationships. Modifications can be targeted at the aromatic ring, the primary amino group, or the acetamide moiety.

One advanced strategy for modifying the aniline scaffold involves photoinduced reactions. For instance, various aniline derivatives, including 2,6-disubstituted anilines, can undergo difluoroalkylation. acs.org This method utilizes a photocatalyst, such as Eosin Y, to react anilines with reagents like ethyl difluoroiodoacetate, enabling the direct installation of a difluoroalkylated ester group onto the aniline nitrogen under mild conditions. acs.org This demonstrates a modern approach to creating analogues with unique fluorine-containing functional groups.

| Substrate | Reagent | Catalyst/Conditions | Product Type | Significance |

|---|---|---|---|---|

| Aniline derivative (e.g., 2,6-difluoroaniline) | Ethyl difluoroiodoacetate | Eosin Y (photocatalyst), 525 nm light, DMF solvent | N-difluoroalkylated aniline | Provides a method for introducing difluoroalkyl moieties, which can serve as bioisosteres for other functional groups. acs.org |

Further derivatization can be achieved through standard functional group transformations. The primary amino group on the ring is a key handle for modification. It can undergo acylation with various acid chlorides or anhydrides to generate a library of different amide analogues. smolecule.com Additionally, the use of protecting groups, such as the tert-butyloxycarbonyl (Boc) group, is a common strategy in multi-step syntheses to temporarily block the reactivity of an amino group while other parts of the molecule are being modified. google.commdpi.com The aromatic ring itself is also amenable to further electrophilic substitution reactions, allowing for the introduction of additional substituents to modulate the electronic and steric properties of the molecule. smolecule.com

Spectroscopic and Structural Characterization Studies of N 3 Amino 2,6 Difluorophenyl Acetamide

Advanced Spectroscopic Characterization Techniques

Spectroscopic techniques are invaluable tools for elucidating the structure and bonding within a molecule. By analyzing the interaction of N-(3-Amino-2,6-difluorophenyl)acetamide with electromagnetic radiation, specific details about its chemical environment can be obtained.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C, ¹⁹F NMR) for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful method for determining the carbon-hydrogen framework and the environment of other NMR-active nuclei, such as fluorine-19.

¹H NMR: The proton NMR spectrum of this compound would be expected to show distinct signals for the aromatic protons, the amine (NH₂) protons, the amide (NH) proton, and the methyl (CH₃) protons. The chemical shifts, splitting patterns (due to spin-spin coupling), and integration of these signals would confirm the connectivity of the molecule.

¹³C NMR: The carbon-13 NMR spectrum provides information on the different carbon environments within the molecule. Unique signals would be observed for the carbonyl carbon of the acetamide (B32628) group, the methyl carbon, and the aromatic carbons. The positions of the fluorine and amino substituents would influence the chemical shifts of the aromatic carbons.

¹⁹F NMR: Given the presence of two fluorine atoms, ¹⁹F NMR spectroscopy would be particularly informative. It would reveal the chemical environment of the fluorine atoms and could provide insights into their through-bond and through-space interactions with neighboring protons and carbons.

A hypothetical data table for the NMR characterization is presented below. Please note that these are expected values and require experimental verification.

| ¹H NMR | Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| Protons | ||||

| CH₃ | ~2.1 | s | 3H | Acetyl group |

| NH₂ | ~3.5-4.5 | br s | 2H | Amino group |

| Aromatic H | ~6.5-7.5 | m | 2H | Phenyl ring |

| NH | ~8.0-9.0 | br s | 1H | Amide group |

| ¹³C NMR | Chemical Shift (ppm) | Assignment | ||

| Carbons | ||||

| CH₃ | ~25 | Acetyl group | ||

| Aromatic C | ~110-160 | Phenyl ring | ||

| C=O | ~170 | Carbonyl group | ||

| ¹⁹F NMR | Chemical Shift (ppm) | Assignment | ||

| Fluorines | ||||

| Aromatic F | ~(-110) - (-140) | Phenyl ring |

Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR) and Raman Spectroscopy for Functional Group Analysis

Vibrational spectroscopy probes the molecular vibrations of a compound, providing a fingerprint of the functional groups present.

FT-IR Spectroscopy: The FT-IR spectrum of this compound would display characteristic absorption bands corresponding to the N-H stretching of the amine and amide groups (typically in the 3200-3500 cm⁻¹ region), C-H stretching of the aromatic and methyl groups (around 2850-3100 cm⁻¹), the C=O stretching of the amide group (a strong band around 1650-1680 cm⁻¹), and C-F stretching (in the 1000-1400 cm⁻¹ region).

Raman Spectroscopy: Raman spectroscopy provides complementary information to FT-IR. It is particularly sensitive to non-polar bonds and symmetric vibrations. The aromatic ring vibrations and C-F bonds would be expected to show distinct signals in the Raman spectrum.

A summary of expected vibrational frequencies is provided in the table below.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

| N-H Stretch (Amine & Amide) | 3200-3500 | FT-IR, Raman |

| C-H Stretch (Aromatic) | 3000-3100 | FT-IR, Raman |

| C-H Stretch (Methyl) | 2850-2950 | FT-IR, Raman |

| C=O Stretch (Amide I) | 1650-1680 | FT-IR, Raman |

| N-H Bend (Amide II) | 1550-1620 | FT-IR |

| C-N Stretch | 1200-1400 | FT-IR, Raman |

| C-F Stretch | 1000-1400 | FT-IR, Raman |

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The spectrum of this compound would be expected to show absorption bands in the UV region, corresponding to π→π* transitions of the aromatic ring. The presence of the amino and acetamido groups, as auxochromes, would likely influence the position and intensity of these absorption maxima.

Mass Spectrometry and Elemental Analysis for Molecular Formula Confirmation

These techniques are crucial for confirming the molecular formula and weight of the compound.

Mass Spectrometry: High-resolution mass spectrometry (HRMS) would provide a very accurate mass measurement of the molecular ion, allowing for the unambiguous determination of the elemental composition (C₈H₈F₂N₂O). Fragmentation patterns observed in the mass spectrum could further corroborate the proposed structure.

Elemental Analysis: This classical technique determines the percentage composition of elements (carbon, hydrogen, nitrogen) in the compound. The experimentally determined percentages should closely match the theoretical values calculated from the molecular formula.

| Analysis | Theoretical | Found |

| Molecular Weight | 186.16 g/mol | (Experimental Data) |

| Elemental Composition | ||

| % Carbon | 51.62 | (Experimental Data) |

| % Hydrogen | 4.33 | (Experimental Data) |

| % Nitrogen | 15.05 | (Experimental Data) |

Crystallographic Analysis for Molecular Conformation and Packing

While spectroscopic methods provide information about the molecule in solution or as a bulk solid, crystallographic techniques reveal the precise three-dimensional arrangement of atoms in the solid state.

Single Crystal X-ray Diffraction (XRD) for Solid-State Structure Determination

If a suitable single crystal of this compound can be grown, single-crystal X-ray diffraction is the definitive method for determining its solid-state structure. This analysis would provide precise bond lengths, bond angles, and torsion angles, revealing the molecule's conformation. Furthermore, it would elucidate the intermolecular interactions, such as hydrogen bonding involving the amine and amide groups, and how these interactions dictate the packing of the molecules in the crystal lattice. This information is critical for understanding the physical properties of the solid material.

Computational and Theoretical Investigations of N 3 Amino 2,6 Difluorophenyl Acetamide

Quantum Chemical Calculations

Quantum chemical calculations are fundamental tools for elucidating the electronic structure, reactivity, and stability of molecules. These computational methods provide insights at the atomic and molecular level that are often difficult or impossible to obtain through experimental means alone. For a molecule like N-(3-Amino-2,6-difluorophenyl)acetamide, with its combination of an aromatic ring, an amino group, an acetamide (B32628) functional group, and electron-withdrawing fluorine atoms, quantum chemical calculations would be invaluable in predicting its behavior in chemical reactions and biological systems.

Density Functional Theory (DFT) for Electronic Structure and Reactivity Profiling

Density Functional Theory (DFT) is a powerful and widely used computational method for investigating the electronic structure of many-body systems, including molecules. DFT calculations for this compound would focus on determining the molecule's ground-state energy, electron density distribution, and optimized geometry. From these fundamental properties, a detailed reactivity profile can be constructed. For instance, by calculating the distribution of electron density, one could predict which parts of the molecule are electron-rich and which are electron-poor, offering clues about its susceptibility to electrophilic or nucleophilic attack. The presence of two fluorine atoms and an amino group on the phenyl ring would significantly influence the electronic landscape of the molecule, and DFT would be the primary tool to quantify these effects.

Frontier Molecular Orbital (FMO) Analysis for Reactivity and Stability

Frontier Molecular Orbital (FMO) theory is a key concept within quantum chemistry for describing and predicting chemical reactivity and stability. This analysis focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. A large HOMO-LUMO gap would suggest high stability and low reactivity, whereas a small gap would indicate a more reactive species. For this compound, FMO analysis would help in understanding its potential role in charge-transfer interactions, which are crucial in many chemical and biological processes.

Table 1: Hypothetical Frontier Molecular Orbital Data (Note: The following is a representative table. Actual values require specific DFT calculations.)

| Parameter | Description | Hypothetical Value (eV) |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | - |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | - |

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Charge Delocalization

Natural Bond Orbital (NBO) analysis is a computational technique used to study intramolecular interactions, charge delocalization, and hyperconjugative effects within a molecule. For this compound, NBO analysis would provide a detailed picture of the bonding and antibonding interactions between different parts of the molecule. It would quantify the delocalization of electron density from the lone pairs of the nitrogen and oxygen atoms into the aromatic ring and the carbonyl group. This analysis would also reveal the nature and strength of intramolecular hydrogen bonds, if any, which could play a significant role in determining the molecule's preferred conformation and stability. The extent of charge delocalization is a key factor in understanding the molecule's electronic properties and reactivity.

Molecular Electrostatic Potential (MEP) Mapping for Electrostatic Interactions and Reactive Sites

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the electrostatic potential on the electron density surface of a molecule. The MEP map uses a color scale to indicate regions of positive, negative, and neutral electrostatic potential. For this compound, the MEP map would highlight the electron-rich regions, such as around the oxygen atom of the carbonyl group and the nitrogen atom of the amino group, which would be susceptible to electrophilic attack. Conversely, it would show electron-deficient regions, likely around the hydrogen atoms of the amino and amide groups, which would be prone to nucleophilic attack. This visual representation of the molecule's electrostatic landscape is instrumental in predicting its intermolecular interactions, such as hydrogen bonding, and identifying potential reactive sites.

Global Reactivity Descriptors (e.g., Chemical Hardness, Electrophilicity Index, Fukui Functions)

Table 2: Hypothetical Global Reactivity Descriptors (Note: The following is a representative table. Actual values require specific DFT calculations.)

| Descriptor | Formula | Description | Hypothetical Value |

|---|---|---|---|

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Resistance to change in electron distribution | - |

| Electronegativity (χ) | -(EHOMO + ELUMO) / 2 | Tendency to attract electrons | - |

Conformational Analysis and Potential Energy Surface Studies

The biological activity and chemical reactivity of a molecule are often highly dependent on its three-dimensional shape or conformation. Conformational analysis involves identifying the stable conformations (local minima on the potential energy surface) and the energy barriers for rotation around single bonds. For this compound, rotations around the C-N bonds of the acetamide group and the bond connecting the phenyl ring to the nitrogen atom would be of particular interest. A potential energy surface (PES) study would map the energy of the molecule as a function of these rotational angles (dihedral angles). This analysis would reveal the most stable conformer(s) and the energy required to transition between them. Understanding the conformational preferences is crucial for predicting how the molecule might interact with biological targets such as enzymes or receptors.

Simulation of Spectroscopic Properties from Theoretical Models

While direct experimental and computational studies on the spectroscopic properties of this compound are not extensively available in the current body of scientific literature, its vibrational properties can be reliably predicted and analyzed using well-established computational methods. Theoretical models, particularly those based on Density Functional Theory (DFT), are powerful tools for simulating infrared (IR) and Raman spectra. These simulations provide valuable insights into the molecular structure, vibrational modes, and electronic properties of the compound, aiding in the interpretation of experimental spectroscopic data.

The computational investigation of this compound would typically begin with the optimization of its molecular geometry using a DFT method, such as B3LYP, combined with a suitable basis set like 6-311++G(d,p). This process determines the most stable conformation of the molecule in the gas phase. Following geometry optimization, the harmonic vibrational frequencies are calculated. It is a standard practice to scale these computed frequencies by a scaling factor to correct for anharmonicity and the limitations of the theoretical model, thereby improving the agreement with experimental data.

The simulation provides not only the frequencies of the vibrational modes but also their corresponding IR intensities and Raman activities. This information is crucial for assigning the peaks observed in experimental FT-IR and FT-Raman spectra to specific molecular vibrations. The potential energy distribution (PED) analysis is often performed to further characterize the nature of these vibrational modes, quantifying the contribution of different internal coordinates (such as stretching, bending, and torsion) to each normal mode.

For a molecule like this compound, the simulated spectra would reveal characteristic vibrational modes associated with its functional groups. These include the stretching and bending vibrations of the N-H bonds in the amino and acetamido groups, the C=O stretching of the amide, and the vibrations of the difluorophenyl ring.

An illustrative breakdown of the expected vibrational modes and their calculated frequencies for this compound, based on theoretical calculations for similar molecules, is presented in the tables below.

Illustrative Calculated Vibrational Wavenumbers, IR Intensities, and Raman Activities of this compound

This data is illustrative and based on computational studies of structurally related aromatic amides. It serves to demonstrate the type of results obtained from DFT calculations.

| Vibrational Mode | Calculated Wavenumber (cm⁻¹) | IR Intensity (km/mol) | Raman Activity (Å⁴/amu) |

| N-H str (amide) | 3450 | 50.2 | 15.8 |

| N-H asym str (amine) | 3400 | 25.6 | 20.4 |

| N-H sym str (amine) | 3320 | 22.1 | 18.9 |

| C-H str (aromatic) | 3100-3000 | 15.3 | 35.7 |

| C-H str (methyl) | 2980 | 30.8 | 45.2 |

| C=O str (amide I) | 1685 | 150.5 | 60.1 |

| N-H bend (amide II) | 1580 | 80.7 | 42.3 |

| C-N str (amide III) | 1290 | 95.4 | 30.5 |

| C-F str | 1250 | 110.2 | 25.6 |

| N-H wag (amine) | 750 | 40.1 | 12.7 |

Detailed Assignment of Key Vibrational Modes for this compound

This table provides a more detailed, illustrative assignment of the principal vibrational modes based on computational studies of similar compounds.

| Assignment | Description | Expected Wavenumber Range (cm⁻¹) |

| ν(N-H) | Amide N-H stretching | 3400-3500 |

| νas(NH₂) | Asymmetric N-H stretching of the amino group | 3350-3450 |

| νs(NH₂) | Symmetric N-H stretching of the amino group | 3280-3380 |

| ν(C-H)arom | Aromatic C-H stretching | 3000-3150 |

| ν(C-H)methyl | Methyl C-H stretching | 2900-3000 |

| ν(C=O) | Amide I band (primarily C=O stretching) | 1670-1700 |

| δ(N-H) + ν(C-N) | Amide II band (N-H bending and C-N stretching) | 1560-1600 |

| ν(C-N) + δ(N-H) | Amide III band (C-N stretching and N-H bending) | 1270-1310 |

| ν(C-F) | C-F stretching | 1230-1270 |

| β(N-H) | Amine N-H in-plane bending (scissoring) | 1590-1650 |

| γ(N-H) | Amine N-H out-of-plane bending (wagging) | 700-800 |

| Ring Modes | C-C stretching and deformations of the phenyl ring | 1400-1600 |

These computational approaches provide a robust framework for understanding the vibrational characteristics of this compound. The simulated spectra not only help in the detailed assignment of experimental IR and Raman bands but also offer insights into the molecule's structural and electronic properties at a fundamental level.

Chemical Reactivity and Transformation Studies of N 3 Amino 2,6 Difluorophenyl Acetamide

Investigation of Reaction Mechanisms and Pathways

The reactivity of N-(3-Amino-2,6-difluorophenyl)acetamide is a subject of significant interest for the synthesis of complex organic molecules and potential pharmaceutical intermediates. smolecule.com The molecule's structure allows for a range of chemical transformations, including oxidation, reduction, substitution, and cyclization reactions.

The primary amino group on the aromatic ring is susceptible to oxidation. Under controlled conditions, this transformation can yield the corresponding nitro derivative, N-(2,6-Difluoro-3-nitrophenyl)acetamide. This conversion is a critical step in modifying the electronic properties of the aromatic ring, turning the electron-donating amino group into a powerful electron-withdrawing nitro group.

The oxidation of anilines can be achieved with various reagents. Peroxy acids, such as trifluoroperacetic acid (TFPAA) generated in situ from trifluoroacetic anhydride (B1165640) and hydrogen peroxide, are commonly employed for this purpose due to their high efficiency. The reaction proceeds via an electrophilic attack on the nitrogen atom.

Plausible Oxidation Pathway:

The peroxy acid acts as an electrophile, and the lone pair of the amino nitrogen attacks the electrophilic oxygen atom.

A proton transfer occurs, leading to the formation of an N-phenylhydroxylamine derivative.

Further oxidation of the hydroxylamine (B1172632) intermediate yields the nitro-aromatic compound.

Characterization of the product, N-(2,6-Difluoro-3-nitrophenyl)acetamide scbt.com, would typically involve spectroscopic methods such as Nuclear Magnetic Resonance (NMR) to confirm the change in the chemical environment of the aromatic protons and Carbon-13 NMR to show the shift in carbon signals, particularly the carbon attached to the newly formed nitro group. Infrared (IR) spectroscopy would reveal characteristic stretching frequencies for the N-O bonds of the nitro group.

| Oxidizing Agent | Solvent | Typical Conditions | Expected Product |

|---|---|---|---|

| Trifluoroperacetic Acid (TFPAA) | Dichloromethane (CH₂Cl₂) | 0 °C to room temperature | N-(2,6-Difluoro-3-nitrophenyl)acetamide |

| Oxone® (Potassium peroxymonosulfate) | Aqueous Acetonitrile | Room temperature | N-(2,6-Difluoro-3-nitrophenyl)acetamide |

| Dimethyldioxirane (DMDO) | Acetone | Low temperature (e.g., -20 °C) | N-(2,6-Difluoro-3-nitrophenyl)acetamide |

The synthesis of this compound often involves the reduction of a nitro precursor as the final step. smolecule.com Consequently, the reduction of its oxidized counterpart, N-(2,6-Difluoro-3-nitrophenyl)acetamide, is a well-established and highly plausible reaction. This transformation is fundamental in aromatic chemistry for installing an amino group.

Several methods are effective for the reduction of aromatic nitro groups, with the choice of reagent depending on the presence of other reducible functional groups.

Catalytic Hydrogenation: This is a clean and efficient method using hydrogen gas and a metal catalyst, typically palladium on carbon (Pd/C) or platinum(IV) oxide (PtO₂). The reaction proceeds via the stepwise reduction of the nitro group, likely through nitroso and hydroxylamine intermediates, to the amine.

Metal-Acid Systems: Classic methods involve the use of metals like tin (Sn), iron (Fe), or zinc (Zn) in the presence of a strong acid like hydrochloric acid (HCl). The mechanism involves a series of single-electron transfers from the metal to the nitro group, with protonation steps facilitated by the acid.

Transfer Hydrogenation: Reagents like hydrazine (B178648) hydrate (B1144303) in the presence of a catalyst (e.g., Pd/C or Raney Nickel) can serve as the hydrogen source, avoiding the need for high-pressure hydrogenation equipment.

The pathway for these reductions involves the transfer of six electrons and six protons to the nitro group, ultimately yielding the amino group and two molecules of water.

| Reducing System | Solvent | Typical Conditions | Key Intermediates |

|---|---|---|---|

| H₂, Pd/C | Ethanol or Methanol | 1 atm H₂, Room temperature | Nitroso, Hydroxylamine |

| Fe, HCl | Water/Ethanol | Reflux | Nitroso, Hydroxylamine |

| SnCl₂·2H₂O | Ethyl Acetate | Room temperature to Reflux | Nitroso, Hydroxylamine |

| Sodium Dithionite (Na₂S₂O₄) | Aqueous/Organic Biphasic | Room temperature | Sulfinic acid adducts |

Aromatic Moiety: The difluorinated phenyl ring is activated towards nucleophilic aromatic substitution (SNAr) due to the strong electron-withdrawing nature of the fluorine atoms. mdpi.com While the amino and acetamido groups are activating for electrophilic substitution, their electronic effects are overcome by the influence of the two fluorine atoms, making SNAr a more probable pathway, particularly with strong nucleophiles. The fluorine atoms themselves can act as leaving groups. Studies on related polyhaloanilines have shown that nucleophiles like thiolate anions can selectively displace fluorine atoms. vanderbilt.edu The reaction proceeds via a two-step addition-elimination mechanism involving a resonance-stabilized Meisenheimer intermediate. nih.gov

Amide Moiety: The 3-amino group is a site for potential substitution, most commonly through acylation to form more complex amides. smolecule.com This allows for the introduction of various functional groups onto the molecule. The amide nitrogen of the acetamido group is generally unreactive towards substitution but can be deprotonated with a strong base to form an anion, which can then be alkylated, though this is less common.

| Reaction Type | Reagent | Reaction Site | Product Type |

|---|---|---|---|

| Nucleophilic Aromatic Substitution (SNAr) | Sodium thiomethoxide (NaSMe) | Aromatic Ring (C-F) | N-(3-Amino-2-fluoro-6-(methylthio)phenyl)acetamide |

| N-Acylation | Benzoyl chloride | 3-Amino Group | N-(3-(Benzoylamino)-2,6-difluorophenyl)acetamide |

| N-Alkylation | Methyl iodide (with base) | 3-Amino Group | N-(3-(Dimethylamino)-2,6-difluorophenyl)acetamide |

The Thorpe-Ziegler reaction is a powerful method for forming cyclic compounds, specifically through the intramolecular cyclization of dinitriles to yield a cyclic ketone after acidic hydrolysis. wikipedia.orglscollege.ac.in For this compound to undergo a Thorpe-Ziegler cyclization, it must first be converted into a suitable dinitrile precursor. This multi-step transformation highlights the molecule's potential as a scaffold for more complex structures.

Hypothetical Pathway to a Thorpe-Ziegler Substrate:

Diazotization and Sandmeyer Reaction: The 3-amino group can be converted into a diazonium salt using nitrous acid (NaNO₂/HCl). Subsequent treatment with a cyanide salt (e.g., CuCN) would replace the diazonium group with a nitrile (cyano) group, yielding N-(3-cyano-2,6-difluorophenyl)acetamide.

Amide to Nitrile Conversion: The acetamide (B32628) group would need to be transformed into a cyanomethyl group. This could be achieved by hydrolysis of the amide to an aniline (B41778), followed by alkylation with a haloacetonitrile (e.g., bromoacetonitrile).

Once the dinitrile precursor is synthesized, treatment with a strong, non-nucleophilic base (e.g., sodium hydride or lithium diisopropylamide) initiates the cyclization. The mechanism involves the deprotonation of the carbon alpha to one of the nitrile groups, followed by an intramolecular attack on the carbon of the second nitrile group. This forms a cyclic enamine, which upon acidic workup, hydrolyzes to the corresponding cyclic ketone. synarchive.combuchler-gmbh.com

The electron-rich nature of the aniline moiety in this compound makes it a suitable candidate for reactions involving single-electron transfer (SET) to generate a radical cation. conicet.gov.ar These processes can be initiated photochemically, often using a photocatalyst, or by the formation of an electron donor-acceptor (EDA) complex between the aniline (donor) and an electron-poor species (acceptor). nih.govacs.org

Upon photoirradiation, the EDA complex can undergo SET, generating an aniline radical cation and the radical anion of the acceptor. acs.org The aniline radical cation is a key intermediate that can undergo further reactions. For example, in the presence of a radical species, it can lead to the formation of new C-C or C-heteroatom bonds.

Recent studies have explored the visible-light-mediated radical fluoroalkylation of aniline derivatives. nih.govresearchgate.net In such a reaction, a fluoroalkyl radical (generated from a precursor like ethyl difluoroiodoacetate) could add to the aromatic ring of this compound. The resulting cyclohexadienyl radical intermediate would then be oxidized and deprotonated to restore aromaticity, yielding a fluoroalkylated product. These reactions demonstrate a modern approach to functionalizing anilines under mild conditions.

| Reaction Type | Initiation Method | Key Intermediate | Potential Product Class |

|---|---|---|---|

| Radical Fluoroalkylation | Visible Light Photocatalysis | Aniline Radical Cation | Fluoroalkyl-substituted anilines |

| EDA Complex Formation | Photoirradiation of EDA Complex | Aniline Radical Cation | Functionalized anilines |

| Oxidative Coupling | Chemical or Electrochemical Oxidation | Aniline Radical Cation | Biphenyl or Azo compounds |

Functional Group Interconversions and Derivatization Potential

The presence of multiple distinct functional groups makes this compound a versatile platform for chemical derivatization. The potential for interconversion allows for the strategic modification of the molecule's properties.

Amino Group: Beyond the reactions mentioned (oxidation, acylation, alkylation), the primary amine can be converted into a wide array of other functional groups via diazotization. The resulting diazonium salt is a valuable intermediate for introducing halides (Sandmeyer reaction), hydroxyl groups, or azides.

Acetamide Group: The amide bond can be hydrolyzed under acidic or basic conditions to revert to the parent aniline, 3-amino-2,6-difluoroaniline. This deprotection step can be useful in multi-step syntheses. Alternatively, the amide can be reduced to a secondary amine (N-ethyl) using strong reducing agents like lithium aluminum hydride (LiAlH₄).

Aromatic Ring: The fluorine atoms can be displaced by various nucleophiles (e.g., alkoxides, thiolates, amines) via SNAr reactions, allowing for extensive derivatization of the aromatic core. mdpi.comvanderbilt.edu

This wide range of possible transformations underscores the utility of this compound as a building block for creating a diverse library of substituted aromatic compounds.

Catalytic Transformations Involving the Chemical Compound

This compound serves as a versatile substrate for a range of catalytic transformations, primarily leveraging the reactivity of the amino and acetamido groups, as well as the potential for C-H functionalization on the aromatic ring. Key transformations include intramolecular cyclization and cross-coupling reactions.

One of the most significant potential catalytic transformations of this compound is its conversion to benzimidazole (B57391) derivatives. This intramolecular cyclization, typically acid-catalyzed, involves the condensation of the vicinal amino and acetamido groups. The resulting 4,7-difluoro-2-methylbenzimidazole is a valuable scaffold in medicinal chemistry. Various catalysts can be employed to facilitate this transformation, with reaction conditions optimized to maximize yield and purity.

Palladium-catalyzed cross-coupling reactions represent another important class of transformations for this compound. The amino group can direct ortho-C-H arylation, allowing for the introduction of various aryl or heteroaryl substituents. These reactions are typically performed using a palladium catalyst, a suitable ligand, and a base. The specific conditions can be tailored to achieve mono- or diarylation, leading to a diverse array of functionalized derivatives.

Below are representative data tables for these hypothesized catalytic transformations, illustrating the types of catalysts, conditions, and expected outcomes based on the known reactivity of similar substrates.

Table 1: Hypothesized Catalytic Intramolecular Cyclization of this compound

| Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Product | Yield (%) |

|---|---|---|---|---|---|

| p-Toluenesulfonic acid | Toluene | 110 | 12 | 4,7-Difluoro-2-methylbenzimidazole | 85 |

| Hydrochloric acid | Ethanol | 78 | 8 | 4,7-Difluoro-2-methylbenzimidazole | 92 |

Table 2: Hypothesized Palladium-Catalyzed Ortho-C-H Arylation of this compound

| Palladium Catalyst | Ligand | Base | Aryl Halide | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|---|

| Pd(OAc)₂ | P(o-tolyl)₃ | K₂CO₃ | Iodobenzene | DMA | 120 | 78 |

| PdCl₂(dppf) | - | Cs₂CO₃ | 4-Bromopyridine | Dioxane | 100 | 85 |

Stability Studies and Elucidation of Degradation Pathways under Varied Conditions

Understanding the stability of this compound is crucial for its handling, storage, and application. Forced degradation studies, conducted under more severe conditions than standard stability testing, help to identify potential degradation products and pathways. These studies typically involve exposure to hydrolytic, oxidative, photolytic, and thermal stress.

Hydrolytic Stability: Under acidic and basic conditions, the primary degradation pathway for this compound is the hydrolysis of the acetamido group. Acid-catalyzed hydrolysis yields 3-amino-2,6-difluoroaniline and acetic acid. Base-catalyzed hydrolysis produces the corresponding salt of acetic acid. The rate of hydrolysis is dependent on the pH and temperature of the environment.

Oxidative Stability: The primary amino group is susceptible to oxidation. Exposure to oxidizing agents, such as hydrogen peroxide, can lead to the formation of the corresponding nitroso or nitro derivatives. The difluorinated phenyl ring is generally stable to oxidation under mild conditions.

Photostability: Aromatic amines can be sensitive to light. Photodegradation may involve complex radical reactions, potentially leading to polymerization or the formation of colored impurities. The presence of fluorine atoms on the ring may influence the photostability of the compound.

Thermal Stability: this compound is expected to be relatively stable at ambient temperatures. At elevated temperatures, decomposition may occur, potentially involving the loss of the acetyl group or more complex degradation pathways.

The following table summarizes the likely degradation products of this compound under various stress conditions.

Table 3: Summary of Hypothesized Degradation Pathways and Products of this compound

| Stress Condition | Potential Degradation Pathway | Major Degradation Product(s) |

|---|---|---|

| Acidic Hydrolysis (e.g., 0.1 M HCl, 80°C) | Hydrolysis of the amide bond | 3-Amino-2,6-difluoroaniline, Acetic acid |

| Basic Hydrolysis (e.g., 0.1 M NaOH, 80°C) | Hydrolysis of the amide bond | 3-Amino-2,6-difluoroaniline, Sodium acetate |

| Oxidation (e.g., 3% H₂O₂, RT) | Oxidation of the primary amino group | N-(2,6-Difluoro-3-nitrosophenyl)acetamide, N-(2,6-Difluoro-3-nitrophenyl)acetamide |

| Photolytic (e.g., UV light exposure) | Complex radical reactions | Colored polymeric materials |

Structure Activity Relationship Sar Explorations of N 3 Amino 2,6 Difluorophenyl Acetamide Derivatives

Design Principles for Generating Diverse Derivatives and Analogues

The generation of a diverse library of N-(3-Amino-2,6-difluorophenyl)acetamide derivatives is guided by established principles of medicinal chemistry, focusing on systematic modification of the core structure to explore chemical space and optimize biological activity. Key strategies include:

Substitution on the Phenyl Ring: The aromatic ring offers multiple positions for the introduction of a wide array of substituents. These modifications can modulate the compound's lipophilicity, electronic properties, and steric profile, all of which can significantly impact its interaction with biological targets. Common modifications include the introduction of halogens, alkyl, alkoxy, and nitro groups at various positions on the phenyl ring.

Acylation of the Amino Group: The primary amino group can be acylated with a variety of carboxylic acids or their derivatives to introduce diverse functionalities. This allows for the exploration of different hydrophobic and hydrophilic groups, as well as the introduction of specific pharmacophoric features that may enhance target binding. nih.gov

Modification of the Acetamide (B32628) Group: The acetamide moiety itself can be altered. The methyl group can be replaced with larger alkyl or aryl groups, or even incorporated into a cyclic structure. These changes can influence the compound's conformation and its ability to form hydrogen bonds.

Bioisosteric Replacement: Key functional groups can be replaced with other groups that have similar physicochemical properties. For instance, the amide bond could be replaced with other linkers to alter the molecule's metabolic stability and conformational flexibility.

These design principles allow for the systematic exploration of the chemical space around the this compound scaffold, enabling the identification of derivatives with improved potency, selectivity, and pharmacokinetic properties.

Influence of Fluorine Substitution on Molecular Interactions and Electronic Properties

The presence of two fluorine atoms at the 2- and 6-positions of the phenyl ring is a defining feature of this compound and profoundly influences its properties. Fluorine is a unique element in medicinal chemistry due to its small size, high electronegativity, and its ability to form strong bonds with carbon.

Furthermore, the substitution of hydrogen with fluorine can block sites of metabolism, thereby increasing the metabolic stability and bioavailability of the compound. The position of the fluorine atoms is critical; in this case, the ortho-positioning of the two fluorine atoms relative to the acetamide linkage can induce a specific conformational preference, which may be crucial for optimal binding to a target receptor. nih.gov

Impact of Amide and Amino Moieties on Chemical Functionality and Biological Recognition

The amide and amino moieties are fundamental to the chemical functionality and biological recognition of this compound and its derivatives.

The amide group is a common functional group in many pharmaceuticals and plays a crucial role in establishing hydrogen bonds with biological targets. The amide nitrogen can act as a hydrogen bond donor, while the carbonyl oxygen can act as a hydrogen bond acceptor. These interactions are often critical for the high-affinity binding of a drug to its receptor. researchgate.net The planarity of the amide bond also imparts a degree of rigidity to the molecule, which can help to pre-organize the molecule in a conformation that is favorable for binding. nih.gov

Comparative Analysis of Structural Modifications on Predicted Biological Activity (Theoretical Studies)

While specific quantitative structure-activity relationship (QSAR) and molecular docking studies for a broad range of this compound derivatives are not extensively published, valuable insights can be gleaned from theoretical studies on structurally related acetamide and aminophenyl compounds. These studies provide a framework for predicting how structural modifications might impact biological activity.

Quantitative Structure-Activity Relationship (QSAR) Studies:

QSAR models on related compound classes, such as substituted benzimidazoles and quinolinone-based thiosemicarbazones, have demonstrated that physicochemical parameters like lipophilicity (logP), electronic properties (e.g., Hammett constants), and steric parameters (e.g., molar refractivity) are crucial determinants of biological activity. nih.govnih.gov For this compound derivatives, it can be predicted that:

Lipophilicity: Modifications that increase lipophilicity (e.g., addition of alkyl or aryl groups) may enhance membrane permeability and access to intracellular targets, but excessive lipophilicity could lead to poor solubility and non-specific binding.

Electronic Effects: The introduction of electron-withdrawing or electron-donating groups on the phenyl ring will alter the electronic nature of the scaffold, which can be correlated with binding affinity to specific targets. For instance, studies on other aromatic compounds have shown that electron-withdrawing groups can enhance certain biological activities. nih.gov

Steric Factors: The size and shape of substituents will influence how the molecule fits into a binding pocket. Bulky substituents may either enhance binding by filling a large pocket or decrease activity due to steric hindrance.

Molecular Docking Studies:

Molecular docking simulations are powerful tools for predicting the binding mode and affinity of a ligand to a biological target. While specific docking studies on this compound derivatives are limited in the public domain, studies on other kinase inhibitors with similar structural motifs provide valuable comparative insights. mdpi.comnih.govnih.gov For instance, docking studies of acetamide derivatives targeting various kinases often reveal the importance of:

Hydrogen Bonding: The amide and amino groups are frequently predicted to form key hydrogen bonds with backbone atoms or specific amino acid residues in the kinase hinge region.

Hydrophobic Interactions: The phenyl ring and any appended hydrophobic groups are likely to engage in hydrophobic interactions within the ATP-binding pocket.

Halogen Interactions: The fluorine atoms could participate in favorable halogen bonding or other electrostatic interactions with the protein.

A hypothetical docking study of various this compound derivatives into a generic kinase active site could yield a comparative analysis of their predicted binding energies, as illustrated in the interactive table below. Such an analysis would be crucial for prioritizing the synthesis of the most promising candidates.

Interactive Data Table: Predicted Binding Affinities of Hypothetical this compound Derivatives

| Derivative | Modification on Phenyl Ring | Modification on Amino Group | Modification on Acetamide Group | Predicted Binding Affinity (kcal/mol) | Predicted Key Interactions |

| Parent Compound | None | None | None | -7.5 | H-bond with hinge region, F-interactions |

| Derivative 1 | 4-Chloro | None | None | -8.2 | Enhanced hydrophobic and halogen bonding |

| Derivative 2 | 4-Methoxy | None | None | -7.8 | Potential for new H-bond |

| Derivative 3 | None | Acetyl | None | -7.1 | Steric clash, loss of H-bond donation |

| Derivative 4 | None | None | Phenyl | -8.5 | Increased hydrophobic interactions |

| Derivative 5 | 4-Trifluoromethyl | None | None | -8.9 | Stronger F-interactions |

Note: The data in this table is hypothetical and for illustrative purposes to demonstrate the type of insights that would be gained from theoretical studies.

In silico ADME/Tox (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions are also an integral part of the theoretical evaluation of these derivatives. Such predictions can help in the early identification of compounds with potentially poor pharmacokinetic profiles or toxicity issues, allowing for their deprioritization. nih.govnih.govfrontiersin.org

Advanced Applications in Chemical Research

Utility as a Synthon and Building Block in Organic Synthesis

In the field of organic synthesis, N-(3-Amino-2,6-difluorophenyl)acetamide serves as a valuable synthon, or building block. The presence of multiple functional groups—a primary aromatic amine, a secondary amide, and reactive sites on the aromatic ring—allows for a variety of chemical transformations. The fluorine atoms at positions 2 and 6 play a crucial role by modulating the electronic properties of the phenyl ring and offering steric influence, which can be exploited to control reaction selectivity. Furthermore, fluorine substitution is a well-established strategy in medicinal chemistry to enhance metabolic stability and binding affinity of drug candidates.

The arrangement of the amino and acetamido groups on the phenyl ring makes this compound an ideal starting material for the synthesis of fused heterocyclic systems. The ortho-relationship between the nitrogen atoms of these two groups (after a potential hydrolysis or modification) is key to forming five- or six-membered rings fused to the benzene (B151609) core.

One of the most prominent classes of heterocycles accessible from such precursors are quinazolines and their derivatives. organic-chemistry.orgnih.gov The general synthetic strategy involves the cyclization of an ortho-amino aromatic precursor with a one-carbon unit. For instance, the acetamide (B32628) group can be hydrolyzed to regenerate the parent amine, which can then undergo condensation reactions. Alternatively, the existing functional groups can be directly incorporated into a heterocyclic framework through various metal-catalyzed or acid-catalyzed cyclization reactions. nih.govresearchgate.net The synthesis of quinazolinones, for example, can be achieved from anthranilic acid (an o-amino benzoic acid) and amides, a structure that can be derived from this compound. researchgate.net

Moreover, the acetamide's carbonyl group can be converted to a thiocarbonyl using reagents like Lawesson's reagent, opening pathways to sulfur-containing heterocycles such as benzothiazoles, which are also significant in medicinal chemistry. wikipedia.orgnih.gov

| Heterocyclic System | General Precursor Requirement | Plausible Synthetic Route from Precursor | Key Reagents/Conditions |

|---|---|---|---|

| Quinazoline | o-Aminoaryl amine/nitrile/ketone | Condensation and cyclization | Aldehydes, Amides, Nitriles; Metal catalysts (e.g., Cu, Fe, Ir) organic-chemistry.orgnih.gov |

| Quinazolinone | Anthranilic acid or its derivatives | Cyclocondensation | Amides, Formamide, Phosphorus trichloride (B1173362) researchgate.netijpras.com |

| Benzimidazole (B57391) | o-Phenylenediamine | Cyclization with carboxylic acids or aldehydes | Acid catalysis, high temperature |

| Benzothiazole | o-Aminothiophenol | Condensation with aldehydes or acyl chlorides | Oxidative cyclization |

The difluorophenylacetamide core of the molecule serves as a robust and tunable scaffold for building more elaborate molecular structures. In drug discovery, a scaffold is a central moiety upon which various functional groups are appended to optimize interactions with a biological target. The rigidity of the aromatic ring in this compound provides a defined three-dimensional orientation for these appended groups.

This scaffold is particularly relevant for the development of kinase inhibitors, a major class of anticancer drugs. nih.gov The aminophenylacetamide motif can be elaborated by attaching other cyclic or acyclic fragments to the primary amino group. These additions are designed to occupy specific pockets within the ATP-binding site of a target kinase, leading to potent and selective inhibition. For example, research on the related N-(4-(3-aminophenyl)thiazol-2-yl)acetamide scaffold has led to compounds with high in vitro potency against both sensitive and resistant cancer cell lines. nih.gov The development of such complex architectures relies on using the core building block to systematically explore structure-activity relationships (SAR).

| Scaffold Type | Core Structure | Example of Elaboration | Therapeutic Area |

|---|---|---|---|

| Aminophenylthiazole Acetamide | N-(4-(3-aminophenyl)thiazol-2-yl)acetamide | Addition of functional groups to the aminophenyl moiety | Oncology (e.g., Melanoma, Pancreatic Cancer) nih.gov |

| Quinazoline | Quinazoline ring system | Substitution at positions 2, 4, and 6/7 | Oncology (Kinase Inhibitors) nih.gov |

| Fluorinated Phenyl Rings | Phenyl ring with one or more fluorine atoms | Incorporation into various drug classes | Multiple (enhances metabolic stability and binding) |

Role in Proteomics Research and Studies of Molecular Interactions

While not a direct tool for proteomics, this compound is a valuable starting material for the synthesis of chemical probes used in proteomics research. Chemical proteomics utilizes small molecules to investigate protein function, interactions, and localization within a complex biological system. nih.gov

A chemical probe can be synthesized by modifying the this compound scaffold. Typically, this involves introducing two key functionalities:

A reactive group: This "warhead" is designed to form a covalent bond with a specific amino acid residue (e.g., cysteine, lysine) in a target protein. An electrophile such as an acrylamide (B121943) or a chloroacetamide could be appended, often via the primary amino group of the scaffold.

A reporter tag: This tag allows for the detection and identification of proteins that have reacted with the probe. Common tags include biotin (B1667282) for affinity purification or fluorescent dyes and alkynes for visualization via bioorthogonal click chemistry.

Once synthesized, such probes can be used in activity-based protein profiling (ABPP) experiments. In ABPP, the probe is introduced to a cell lysate or live cells, where it covalently labels its protein targets. The tagged proteins can then be isolated and identified using mass spectrometry, providing insights into enzyme activity and identifying novel drug targets. nih.gov

Theoretical Prediction and Investigation of Biological Activity

Computational chemistry plays a pivotal role in modern drug discovery by predicting the biological potential of novel compounds before their synthesis, thereby saving time and resources. Derivatives of this compound are ideal candidates for such in silico evaluation.

Molecular docking is a computational technique that predicts the preferred orientation and binding affinity of one molecule (the ligand) when bound to a second (the receptor, typically a protein). researchgate.net For derivatives synthesized from this compound, docking studies can be used to predict their potential as inhibitors of specific enzymes, such as protein kinases or proteases.

The process involves obtaining the 3D crystal structure of the target protein from a database (e.g., the Protein Data Bank). The 3D structure of the designed ligand is then computationally placed into the protein's active site. Docking algorithms calculate the most stable binding poses and estimate the binding energy, which correlates with binding affinity. The results can reveal key molecular interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and amino acid residues in the active site, guiding further design. nih.gov

| Target Protein Class | Example PDB ID | Ligand Feature | Key Interaction Types | Predicted Outcome |

|---|---|---|---|---|

| Protein Kinase | 2Z5X | Heterocyclic rings, H-bond donors/acceptors | Hydrogen bonds with hinge region, hydrophobic interactions | Binding Affinity (kcal/mol) |

| Matrix Metalloproteinase (MMP) | 4BDT | Chelating groups, aromatic systems | Coordination with zinc ion, pi-pi stacking | Inhibition Constant (Ki) |

| DHFR | 1J3K | Diaminopyrimidine-like structures | H-bonds with key active site residues (e.g., Asp, Thr) | AMBER Score ugm.ac.id |

The insights gained from molecular docking are foundational for computational ligand design and optimization. nih.gov If an initial derivative of this compound shows promising, albeit weak, binding to a target, computational methods can guide its structural modification to enhance potency and selectivity. This involves an iterative process of designing new analogs in silico, docking them into the target's active site, and prioritizing the most promising candidates for synthesis.

A critical component of this optimization process is the prediction of ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. nih.gov Various computational models and online servers can predict these properties based on a molecule's structure. These predictions help ensure that optimized ligands not only have high target affinity but also possess the necessary drug-like characteristics to be viable therapeutic candidates. jonuns.com

| ADMET Property | Predicted Parameter | Desired Outcome for Drug Candidate | Computational Tool Example |

|---|---|---|---|

| Absorption | Caco-2 Permeability, Human Intestinal Absorption (%) | High permeability, High absorption | pkCSM, PreADMET nih.gov |

| Distribution | Blood-Brain Barrier (BBB) Penetration, Plasma Protein Binding (%) | Target-dependent (High for CNS drugs), Moderate | SwissADME, pkCSM |

| Metabolism | Cytochrome P450 (CYP) Inhibition/Substrate | Non-inhibitor, not a major substrate | SwissADME, PreADMET |

| Excretion | Total Clearance (log ml/min/kg) | Balanced clearance rate | pkCSM |

| Toxicity | AMES Mutagenicity, Hepatotoxicity | Non-mutagenic, Non-toxic | PreADMET, DEREK Nexus |

Exploration of Potential as Photosensitizers in Dye-Sensitized Solar Cells (DSSC)

The unique molecular architecture of this compound positions it as a compound of interest for exploratory research in the field of dye-sensitized solar cells (DSSCs). While direct applications have yet to be extensively documented, an analysis of its structural components—a difluorinated aniline (B41778) core, an amino donor group, and an acetamide moiety—suggests several avenues for its potential utility as a photosensitizer. The performance of a photosensitizer in a DSSC is intrinsically linked to its electronic and photophysical properties, which are dictated by its molecular structure.

The presence of two fluorine atoms at the ortho-positions (2 and 6) of the phenyl ring is a significant feature. Fluorine is a highly electronegative element, and its inclusion in organic dyes can modulate the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. dergipark.org.trresearchgate.net This modulation is critical for efficient electron injection from the excited dye into the semiconductor's conduction band (typically TiO2) and for effective dye regeneration. The strong electron-withdrawing nature of fluorine can lower the HOMO level, which may increase the open-circuit voltage (Voc) of the DSSC. dergipark.org.tr However, the positioning and number of fluorine substituents can have complex effects; for instance, di-substitution at ortho-positions might lead to steric hindrance, potentially affecting the dye's adsorption onto the semiconductor surface or leading to non-planar geometries that can disrupt π-conjugation and reduce performance. dergipark.org.trresearchgate.net

The amino group (-NH2) at the 3-position can function as an electron-donating group, which is a common feature in many organic photosensitizers. This donor moiety is essential for the intramolecular charge transfer (ICT) process upon photoexcitation, which facilitates the movement of electrons from the donor part of the molecule to the acceptor/anchoring group. The acetamide group (-NHCOCH3), while not a traditional anchoring group like carboxylic acid, could influence the molecule's electronic properties and its interaction with the semiconductor surface and the electrolyte.

The potential of this compound as a photosensitizer or a scaffold for more complex dyes is rooted in the interplay between its electron-donating and electron-withdrawing components. Research on other fluorinated aniline derivatives has shown that the strategic placement of fluorine can enhance the efficiency of DSSCs. dergipark.org.trresearchgate.net However, it has also been demonstrated that di-substitution can sometimes diminish performance due to steric effects or unfavorable alterations of the absorption spectrum. dergipark.org.trresearchgate.net

Further research would be necessary to synthesize derivatives of this compound that incorporate a suitable anchoring group (e.g., cyanoacetic acid) and to systematically evaluate their photophysical and electrochemical properties. Such studies would elucidate the true potential of this difluorinated aromatic amine scaffold in the development of next-generation photosensitizers for DSSCs.

| Structural Feature | Potential Influence on DSSC Performance | Relevant Research Findings |

| 2,6-Difluoro Substitution | Can lower HOMO energy levels, potentially increasing open-circuit voltage (Voc). May also influence light absorption properties. | Fluorine substituents are strong electron-withdrawing groups that can modulate the electronic properties of photosensitizers. dergipark.org.trresearchgate.net |

| Amino Group (-NH2) | Acts as an electron donor, facilitating intramolecular charge transfer upon photoexcitation. | Aniline derivatives are commonly used as donor components in organic dyes for DSSCs. |

| Acetamide Group (-NHCOCH3) | May influence the molecule's electronic properties and its orientation and interaction with the semiconductor surface. | The overall molecular structure affects the dye's adsorption and the electron injection efficiency. |

| Ortho Di-substitution | May introduce steric hindrance, potentially affecting the dye's planarity and its adsorption characteristics on the TiO2 surface. | Di-substitution at ortho positions has been shown to sometimes reduce the performance of DSSC dyes due to steric effects. dergipark.org.trresearchgate.net |

General Research in Advanced Material Science Applications

This compound serves as a valuable building block in the field of advanced material science, particularly in the synthesis of high-performance polymers. Its bifunctional nature, possessing both an amino group and being a derivative of an aniline that can be part of a larger diamine structure, allows it to be used as a monomer in polymerization reactions. The presence of fluorine atoms in the aromatic ring is a key feature that can impart desirable properties to the resulting materials.